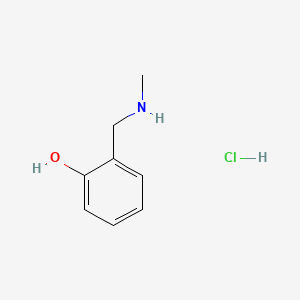

2-Hydroxy-N-methylbenzylamine Hydrochloride

Description

Properties

IUPAC Name |

2-(methylaminomethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-9-6-7-4-2-3-5-8(7)10;/h2-5,9-10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXXNWDSBJINMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63989-87-7, 60399-02-2 | |

| Record name | Phenol, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-N-methylbenzylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(methylamino)methyl]phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N-methylbenzylamine hydrochloride, also known as α-Methylamino-o-cresol hydrochloride or 2-(Methylaminomethyl)phenol hydrochloride, is a fine chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Its structure, featuring a hydroxyl group ortho to a methylaminomethyl substituent on a benzene ring, allows for a range of chemical transformations and potential biological interactions. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and safety considerations, compiled to support research and development activities.

Physicochemical Properties

This compound is a white solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 60399-02-2 | [1] |

| Molecular Formula | C₈H₁₁NO·HCl | [2] |

| Molecular Weight | 173.64 g/mol | [1] |

| Appearance | White Solid | [3] |

| Melting Point | 148 °C | [3] |

| Solubility | Soluble in water | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through a variety of established organic chemistry reactions. The most common and direct route is the reductive amination of salicylaldehyde (2-hydroxybenzaldehyde) with methylamine.

Synthetic Pathway: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5][6] This process typically involves two key steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.

For the synthesis of 2-Hydroxy-N-methylbenzylamine, salicylaldehyde is reacted with methylamine to form a Schiff base (imine), which is then reduced in situ to the secondary amine. The resulting free base is subsequently treated with hydrochloric acid to yield the hydrochloride salt, which often aids in purification and improves stability.

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: A Plausible Approach

Materials:

-

Salicylaldehyde

-

Methylamine hydrochloride

-

Sodium hydroxide

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[9]

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (concentrated and in a non-aqueous solvent like diethyl ether)

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask, dissolve salicylaldehyde in methanol.

-

In a separate beaker, prepare an aqueous solution of methylamine hydrochloride and neutralize it with an equimolar amount of sodium hydroxide to generate the free methylamine. Caution: Methylamine is a volatile and flammable gas.

-

Slowly add the aqueous methylamine solution to the methanolic solution of salicylaldehyde at room temperature.

-

Stir the reaction mixture for a designated period (e.g., 1-2 hours) to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride). Caution: Hydrogen gas is evolved.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as indicated by TLC.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Hydroxy-N-methylbenzylamine free base.

-

-

Salt Formation and Purification:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed for further purification.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, the methyl protons of the N-methyl group, and the exchangeable protons of the hydroxyl and ammonium groups. The splitting patterns and chemical shifts will be characteristic of the ortho-substituted aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic carbons, the benzylic carbon, and the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the phenolic hydroxyl group, N-H stretching bands from the secondary ammonium salt, C-H stretching for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the compound. The mass spectrum of the free base (2-Hydroxy-N-methylbenzylamine) would show a molecular ion peak corresponding to its molecular weight.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of benzylamine and phenol derivatives has been investigated for various pharmacological activities. For instance, some benzylamine derivatives have been studied for their potential as enzyme inhibitors. Derivatives of 2-(aminomethyl)phenols have been explored as potential saluretic agents.[6] Furthermore, some phenolic compounds are known for their antioxidant properties. The unique combination of a phenolic hydroxyl group and a secondary amine in this molecule makes it an interesting candidate for further biological evaluation.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a versatile chemical intermediate with potential for further exploration in medicinal chemistry and material science. This guide provides a foundational understanding of its basic properties, a plausible synthetic route, and key analytical characterization methods. Further research is warranted to fully elucidate its spectral properties, optimize its synthesis, and explore its potential biological activities.

References

- Beakers to Microscopes. This compound, 5G - M1005-5G.

- Santa Cruz Biotechnology. This compound | CAS 60399-02-2.

- Figshare. (2025). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl.

- Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl.

- PubChem. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897.

- Google Patents. (2009). Method of producing 2-[(dimethylamino)methyl]phenol.

- Google Patents. (2012). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

- Master Organic Chemistry. (2017).

- NIST. Phenol, 2,4,6-tris[(dimethylamino)methyl]-.

- Sigma-Aldrich.

- Google Patents. (2000). 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.

- Journal of Medicinal Chemistry. (1973). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine.

- ChemicalBook. 2-Methylbenzylamine(89-93-0) 1H NMR spectrum.

- Basic 1H- and 13C-NMR Spectroscopy.

- Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170).

- Organic Chemistry Portal.

- ResearchGate. (2025). Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy.

- PubMed Central. (2012).

- Benchchem. An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction.

- PubMed. (1991). Mass spectrometric structure determination of metabolites of 3-[2-(N,N-dimethylaminomethyl)phenylthio]phenol.

- PubMed Central. (2017).

- ResearchGate. Comparison of Fourier-transform infrared (FTIR) spectra of pure sample....

- MedChemExpress. N-Methylbenzylamine.

- Drug Information | Therapeutic Target D

- Drug Information | Therapeutic Target D

- PubChem. 2-Methylbenzylamine | C8H11N | CID 6993.

- Human Metabolome Database. Showing metabocard for N-Methylbenzylamine (HMDB0303384).

- ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine.

- Human Metabolome Database. (2021). Showing metabocard for N-Methylbenzylamine (HMDB0303384).

Sources

- 1. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]

- 2. Methylbenzylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - Synthesis of Secondary NâMethylamines via Reductive Amination of Aldehydes with NâBocâNâMethylamine Using Me2SiHCl - The Journal of Organic Chemistry - Figshare [figshare.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride (CAS Number: 63989-87-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-N-methylbenzylamine Hydrochloride (CAS No. 63989-87-7), a phenolic amine with emerging biological significance. This document delves into its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its mechanism of action, particularly its antimicrobial activity. Furthermore, this guide discusses its potential applications in drug development, provides essential information on analytical characterization, and details crucial safety and handling procedures. This guide is intended to be a valuable resource for researchers and professionals working in medicinal chemistry, drug discovery, and related scientific fields.

Introduction

2-Hydroxy-N-methylbenzylamine, also known as 2-(methylaminomethyl)phenol, is an organic compound featuring a phenol ring substituted with a methylaminomethyl group at the ortho position.[1] Its hydrochloride salt is a stable, crystalline solid, making it suitable for laboratory use and formulation studies. While structurally related to endogenous neurotransmitters and other biologically active benzylamines, 2-Hydroxy-N-methylbenzylamine has historically been used in limited research contexts, often as a negative control in studies of more reactive compounds. However, recent findings have illuminated its own intrinsic biological activities, sparking new interest in its potential as a lead compound or scaffold in drug discovery. This guide aims to consolidate the available technical information on this compound, providing a foundation for future research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 63989-87-7 | |

| Molecular Formula | C₈H₁₂ClNO | |

| Molecular Weight | 173.64 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 148.00°C | |

| Purity | Typically >98% (by HPLC) | |

| Solubility | Soluble in water, ethanol, DMSO, and DMF. | |

| Synonyms | 2-(Methylaminomethyl)phenol hydrochloride, α-Methylamino-o-cresol hydrochloride, N-Methyl-2-hydroxybenzylamine hydrochloride |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Three primary and plausible synthetic strategies are the Mannich reaction, reductive amination of salicylaldehyde, and demethylation of a methoxy precursor.

Synthesis via Mannich Reaction

The Mannich reaction is a classic and versatile method for the aminomethylation of acidic compounds, including phenols.[2] This one-pot, three-component reaction involves the condensation of phenol, formaldehyde, and a primary or secondary amine, in this case, methylamine.[3]

Caption: General scheme of the reductive amination of salicylaldehyde.

Materials:

-

Salicylaldehyde

-

Methylamine (in a suitable solvent like methanol or as a gas)

-

Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve salicylaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of methylamine (1.2 equivalents) in methanol to the flask and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in small portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add ethyl acetate to the residue and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude free base.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Convert the purified free base to the hydrochloride salt as described in the Mannich reaction protocol.

Synthesis via Demethylation

If 2-methoxy-N-methylbenzylamine is readily available, demethylation of the methoxy group to a hydroxyl group can be an effective synthetic strategy. T[4]his is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Caption: General scheme for the demethylation of 2-methoxy-N-methylbenzylamine.

Materials:

-

2-Methoxy-N-methylbenzylamine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium bicarbonate

-

Dichloromethane

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add 2-Methoxy-N-methylbenzylamine (1 equivalent) and 48% hydrobromic acid (excess, e.g., 5-10 equivalents).

-

Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Convert the purified free base to the hydrochloride salt as described in the Mannich reaction protocol.

Biological Activity and Mechanism of Action

While historically used as a negative control, recent studies have revealed that 2-Hydroxy-N-methylbenzylamine possesses significant biological activity.

Antimicrobial Activity

Emerging research has identified 2-Hydroxy-N-methylbenzylamine as a potential antimicrobial agent. I[1]t has been shown to exhibit activity against the Gram-positive bacterium Staphylococcus aureus, a pathogen of significant clinical concern due to the rise of antibiotic-resistant strains.

The antimicrobial effect of 2-Hydroxy-N-methylbenzylamine against S. aureus is attributed to its ability to target the quorum regulator SarA. Q[1]uorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. By interfering with the SarA regulator, 2-Hydroxy-N-methylbenzylamine can inhibit biofilm formation and down-regulate the expression of virulence genes, thereby attenuating the pathogenicity of S. aureus.

Caption: Proposed mechanism of antimicrobial action of 2-Hydroxy-N-methylbenzylamine against S. aureus.

Applications in Drug Development

The discovery of the antimicrobial properties of 2-Hydroxy-N-methylbenzylamine opens up new avenues for its application in drug development. Its relatively simple structure and amenability to chemical modification make it an attractive scaffold for the design of novel anti-infective agents.

Potential areas of exploration include:

-

Lead Optimization: Structure-activity relationship (SAR) studies can be conducted to optimize the potency and selectivity of 2-Hydroxy-N-methylbenzylamine derivatives against S. aureus and other pathogenic bacteria.

-

Fragment-Based Drug Discovery: The 2-hydroxybenzylamine moiety can be used as a fragment in fragment-based screening campaigns to identify novel binders to bacterial targets.

-

Combination Therapy: Investigating the synergistic effects of 2-Hydroxy-N-methylbenzylamine with existing antibiotics could lead to new therapeutic strategies to combat antibiotic resistance.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amine salt, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically used. Detection is commonly performed using a UV detector.

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions during purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol, can be used.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on information for structurally similar compounds, this compound should be considered a hazardous substance.

[5][6][7]* Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Spill and Waste Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a compound with a growing profile of biological interest. Its straightforward synthesis, coupled with its demonstrated antimicrobial activity, makes it a compelling subject for further investigation in the field of medicinal chemistry and drug discovery. This technical guide provides a solid foundation of its chemical properties, synthesis, biological activity, and safety considerations to aid researchers in their exploration of this promising molecule.

References

-

ResearchGate. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Methylamino)phenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4,6-tris[(dimethylamino)methyl]-. Retrieved from [Link]

-

PubChem. (n.d.). 2-((Dimethylamino)methyl)phenol. Retrieved from [Link]

-

PubMed. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Retrieved from [Link]

-

NIST. (n.d.). 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. Retrieved from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(Dimethylaminomethyl)phenol. Retrieved from [Link]

-

MG Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

YouTube. (2020). The Mannich Reaction. Retrieved from [Link]

-

Brunel University Research Archive. (n.d.). a study of the mannich reaction with. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylbenzylamine. Retrieved from [Link]

-

Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

HMDB. (2021). Showing metabocard for 2,4,6-Tris(dimethylaminomethyl)phenol (HMDB0247627). Retrieved from [Link]

-

Wiley Online Library. (2006). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). Method of producing 2-[(dimethylamino)methyl]phenol.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

-

PubMed. (2023). Phenol Toxicity. Retrieved from [Link]

- Google Patents. (n.d.). 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.

-

FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

-

NIH. (n.d.). Phenol Toxicity - StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

GOV.UK. (2024). Phenol: toxicological overview. Retrieved from [Link]

-

ResearchGate. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. Retrieved from [Link]

-

ATSDR. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

Sources

- 1. Buy 2-[(Methylamino)methyl]phenol [smolecule.com]

- 2. Phenol, 2,4,6-tris[(dimethylamino)methyl]- [webbook.nist.gov]

- 3. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Phenol Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. gov.uk [gov.uk]

An In-depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-N-methylbenzylamine Hydrochloride, a versatile organic compound with applications in chemical synthesis and potential pharmacological relevance. Lacking a definitive seminal publication on its discovery, this guide constructs a historical narrative based on the development of foundational organic reactions. It delves into the principal synthetic routes, including the Mannich reaction and reductive amination, offering detailed, field-proven protocols. The guide further outlines the compound's physicochemical properties, provides a framework for its analytical characterization using modern spectroscopic and chromatographic techniques, and explores its known and potential biological activities. This document serves as a vital resource for researchers engaged in the synthesis, analysis, and application of ortho-hydroxybenzylamines.

Introduction and Historical Context

2-Hydroxy-N-methylbenzylamine, also known as 2-(methylaminomethyl)phenol, is a substituted benzylamine characterized by a hydroxyl group positioned ortho to the methylaminomethyl substituent on the benzene ring. Its hydrochloride salt is a stable, crystalline solid, facilitating its handling and storage in a laboratory setting.

While the precise moment of its first synthesis is not well-documented in a singular, seminal publication, its origins can be logically traced to the development of two powerful synthetic methodologies in organic chemistry: the Mannich reaction and reductive amination .

The Mannich reaction, a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine, was extensively developed in the early 20th century. A landmark 1941 paper by Bruson and MacMullen in the Journal of the American Chemical Society detailed the condensation of phenols with formaldehyde and secondary amines, laying the theoretical groundwork for the synthesis of compounds structurally analogous to 2-Hydroxy-N-methylbenzylamine. Given that phenol, formaldehyde, and methylamine are readily available starting materials, it is highly probable that 2-Hydroxy-N-methylbenzylamine was first synthesized via this route in the mid-20th century as chemists explored the scope of the Mannich reaction.

Alternatively, the advent of selective reducing agents in the mid-20th century made reductive amination a viable and widely used method for amine synthesis. The reaction of salicylaldehyde (2-hydroxybenzaldehyde) with methylamine to form an intermediate imine, followed by its reduction, presents another logical and efficient pathway to 2-Hydroxy-N-methylbenzylamine.

This historical context suggests that this compound was likely not the subject of a targeted "discovery" but rather emerged as a product of the broader exploration of fundamental organic reactions. Its utility has since been recognized in various synthetic applications, and its structural motif is of interest in medicinal chemistry.

Synthetic Methodologies

The synthesis of 2-Hydroxy-N-methylbenzylamine can be efficiently achieved through two primary, well-established routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

The Mannich Reaction: A Classic Three-Component Condensation

The Mannich reaction provides a direct and atom-economical approach to 2-Hydroxy-N-methylbenzylamine from phenol, formaldehyde, and methylamine.[1] The reaction proceeds through the in-situ formation of an electrophilic iminium ion from formaldehyde and methylamine, which then undergoes electrophilic aromatic substitution with the electron-rich phenol ring, primarily at the ortho position due to the directing effect of the hydroxyl group.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of methylamine (1.1 equivalents). Cool the mixture in an ice bath.

-

Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (1.1 equivalents) dropwise to the cooled reaction mixture, maintaining the temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and extract with an organic solvent such as ethyl acetate.

-

Purification of the Free Base: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Hydroxy-N-methylbenzylamine. The crude product can be purified by column chromatography on silica gel if necessary.

-

Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound as a crystalline solid.

Reductive Amination: A Two-Step Approach

Reductive amination offers a more controlled, albeit two-step, synthesis of 2-Hydroxy-N-methylbenzylamine from salicylaldehyde and methylamine.[2] The initial step involves the formation of a Schiff base (imine) intermediate, which is then reduced to the target amine using a suitable reducing agent. A key advantage of this method is the ability to use milder reducing agents that selectively reduce the imine in the presence of the aldehyde.[3]

-

Imine Formation: In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent) in methanol. Add an aqueous solution of methylamine (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of sodium borohydride (NaBH4) (1.5 equivalents) in methanol. Add the NaBH4 solution dropwise to the imine-containing mixture, maintaining the temperature below 20 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification and Salt Formation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base. The purification of the free base and the subsequent formation of the hydrochloride salt are carried out as described in the Mannich reaction protocol (steps 6-8).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application.

| Property | Value |

| Molecular Formula | C₈H₁₂ClNO |

| Molecular Weight | 173.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 168-172 °C (decomposes) |

| Solubility | Soluble in water and methanol; sparingly soluble in ethanol |

| pKa | (Predicted) Phenolic hydroxyl: ~10; Amine: ~9 |

Analytical Characterization

The identity and purity of this compound can be unequivocally established through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the exchangeable phenolic and ammonium protons. The aromatic region will display a characteristic splitting pattern for a 1,2-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the eight unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the benzylic carbon, and the N-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 138.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of this compound and for quantifying it in various matrices.[4] A reverse-phase HPLC method using a C18 column is typically employed.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 275 nm

-

Column Temperature: 30 °C

Biological Activity and Potential Applications

The biological profile of this compound is not extensively documented in publicly available literature. However, the structural motif of a phenolic amine is present in numerous biologically active compounds, suggesting potential areas of interest for further research.

-

Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of 2-Hydroxy-N-methylbenzylamine could confer similar antioxidant activity.

-

Enzyme Inhibition: The benzylamine scaffold is found in various enzyme inhibitors. For instance, some benzylamine derivatives exhibit monoamine oxidase (MAO) inhibitory activity.[5] It is plausible that 2-Hydroxy-N-methylbenzylamine could interact with various enzymes, and this warrants further investigation.

-

Antimicrobial and Anticancer Research: Schiff bases derived from salicylaldehyde and various amines have been investigated for their antimicrobial and anticancer properties, with some studies suggesting that these compounds can interact with DNA.[6] As a precursor to such Schiff bases, 2-Hydroxy-N-methylbenzylamine is a valuable starting material in the synthesis of novel therapeutic agents.

-

Chemical Synthesis: The primary application of this compound is as a building block in organic synthesis. Its bifunctional nature (a nucleophilic amine and a reactive phenolic hydroxyl group) allows for a wide range of chemical transformations, making it a versatile intermediate in the preparation of more complex molecules, including ligands for metal catalysis and precursors for pharmaceutical agents.

Conclusion

This compound, while lacking a well-defined moment of discovery, is a compound deeply rooted in the history of synthetic organic chemistry. Its synthesis, readily achievable through classic reactions like the Mannich condensation and reductive amination, is a testament to the enduring power of these methodologies. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and analytical characterization, offering researchers a solid foundation for its use in the laboratory. While its biological activity remains an area ripe for exploration, its utility as a synthetic intermediate is well-established. Further research into the pharmacological properties of this and related ortho-hydroxybenzylamines may unveil novel therapeutic applications.

References

- Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 35-38.

-

Reddit. (2015). Could you help me with this experimental procedure, please? I need to know which reactives are used and the products that are obtained in each step. I would seriously appreciate your help because I'm completely blocked on this one. r/chemhelp. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination [Video]. Retrieved from [Link]

-

PubChem. N-Methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2012). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

- Google Patents. (2008). Method of producing 2-[(dimethylamino)methyl]phenol.

- Fringu, I., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Farmacia, 62(5), 946-957.

- Anbardana, S. Z., Mokhtari, J., Yari, A., & Hasani Bozcheloei, A. (2021). Supporting Information for Coupling of Amines and Alcohols catalyzed by Cu-MOF. The Royal Society of Chemistry.

-

Eureka | Patsnap. (2012). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Retrieved from [Link]

- Yildiz, M., & Dulger, B. (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base. GSC Biological and Pharmaceutical Sciences, 29(2), 104-113.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Retrieved from [Link]

-

FooDB. Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

-

Wikipedia. 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]

-

Organic Chemistry Portal. Mannich Reaction. Retrieved from [Link]

- The Royal Society of Chemistry. (2016). Supplemmentary Info for RSC adv. after corrections.

-

Wikipedia. Mannich reaction. Retrieved from [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry. Retrieved from [Link]

- GSC Online Press. (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base.

-

PubChem. 2-Methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 2-((Dimethylamino)methyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Benzylamine. Retrieved from [Link]

-

PrepChem. Synthesis of N-methylbenzylamine. Retrieved from [Link]

-

Human Metabolome Database. Showing metabocard for 2,4,6-Tris(dimethylaminomethyl)phenol (HMDB0247627). Retrieved from [Link]

-

SIELC Technologies. Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

-

NIST WebBook. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (2002). Preparation of N-benzylamines.

- Google Patents. (2022). Synthesis method of hydroxybenzylamine.

-

NIST WebBook. Benzylamine. National Institute of Standards and Technology. Retrieved from [Link]

-

Drug Information. Methylbenzylamine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

precisionFDA. N-METHYLBENZYLAMINE HYDROCHLORIDE. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Introduction: The Imperative of Unambiguous Structural Verification

An In-Depth Technical Guide for the Structural Elucidation of 2-Hydroxy-N-methylbenzylamine Hydrochloride

In the landscape of pharmaceutical research and drug development, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. This compound, a substituted benzylamine, represents a class of compounds with significant potential as intermediates and scaffolds in medicinal chemistry. Its structure, comprising a hydroxylated aromatic ring, a secondary amine, and a methyl group, presents a unique analytical challenge that demands a multi-technique approach for unambiguous confirmation. The hydrochloride salt form further influences its physicochemical properties and spectral characteristics.

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. Moving beyond a simple recitation of procedures, we will delve into the causality behind each experimental choice, demonstrating how an integrated analytical workflow provides a self-validating system for confirming molecular identity and purity.

The Integrated Analytical Workflow

The structural confirmation of a molecule like this compound is not a linear process but a convergent one. Data from multiple orthogonal techniques are synthesized to build an unassailable structural argument. The workflow below illustrates this integrated approach, where each analysis provides a unique piece of the puzzle, culminating in the final, confirmed structure.

Spectroscopic Characterization of 2-Hydroxy-N-methylbenzylamine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxy-N-methylbenzylamine Hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of organic molecules. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Introduction to this compound

This compound is a salt of an organic compound containing a hydroxylated phenyl ring and a secondary amine. The presence of these functional groups, along with the aromatic system, gives rise to a unique spectroscopic fingerprint that can be used for its identification and the assessment of its purity. This guide will interpret the expected spectroscopic data, providing a baseline for researchers working with this or structurally similar molecules.

The structure of this compound is presented below:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the N-methyl protons, the amine proton, and the phenolic hydroxyl proton. The hydrochloride form will influence the chemical shift of protons near the amine group.

Expected ¹H NMR Data (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Ar-OH |

| ~9.5 | Broad Singlet | 2H | NH ₂⁺ |

| 6.8 - 7.3 | Multiplet | 4H | Aromatic CH |

| ~4.0 | Singlet | 2H | Ar-CH ₂-N |

| ~2.5 | Singlet | 3H | N-CH ₃ |

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its ability to dissolve the hydrochloride salt and to allow for the observation of exchangeable protons (OH and NH₂⁺).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or TMS.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C -OH (Aromatic) |

| ~130 | Aromatic C -H |

| ~128 | Aromatic C -H |

| ~120 | Aromatic C -C (quaternary) |

| ~118 | Aromatic C -H |

| ~115 | Aromatic C -H |

| ~50 | Ar-C H₂-N |

| ~35 | N-C H₃ |

Workflow for NMR Data Analysis:

Caption: Workflow for acquiring and analyzing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (phenolic) |

| 3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| 2700-2400 (broad) | Medium | N-H stretch (secondary amine salt) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~1200 | Medium | C-N stretch |

Trustworthiness of the Protocol: The presence of the broad O-H and N-H stretching bands, along with the characteristic aromatic C=C stretching and C-O stretching bands, provides a self-validating system for the identification of the key functional groups in the molecule.

Experimental Protocol for FT-IR Spectroscopy (ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Analysis: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, Electrospray Ionization (ESI) is a suitable method.

Expected Mass Spectrum Data (ESI+):

The mass spectrum will show the molecular ion of the free base. The hydrochloride salt will dissociate in the ESI source.

-

Molecular Formula of Free Base: C₈H₁₁NO

-

Exact Mass of Free Base: 137.08 g/mol

-

Expected [M+H]⁺ peak: m/z 138.09

Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion can provide further structural information. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond.

Caption: Predicted ESI-MS fragmentation of 2-Hydroxy-N-methylbenzylamine.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize source parameters such as capillary voltage and temperature.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The data and protocols presented in this guide serve as a valuable resource for the unambiguous identification and characterization of this compound, ensuring scientific integrity and facilitating its application in research and development.

References

-

PubChem. N-Methylbenzylamine. National Center for Biotechnology Information. [Link][1][2]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Recognizing the limited publicly available data on this specific molecule, this document serves as a practical, in-depth manual for researchers, outlining the requisite experimental protocols and the scientific rationale underpinning them. By following the methodologies detailed herein, scientists in pharmaceutical development and related fields can generate the robust data necessary for formulation development, regulatory submissions, and ensuring drug product quality and efficacy.

Introduction to this compound

This compound is a substituted benzylamine derivative. Its chemical structure, featuring a hydroxyl group ortho to a methylaminomethyl substituent on a benzene ring, suggests potential applications as a synthetic building block in medicinal chemistry and materials science. The hydrochloride salt form generally aims to improve the aqueous solubility and stability of the parent amine. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application.

Chemical Structure:

This representation is a simplified 2D sketch of the molecule's connectivity.

Physicochemical Properties

A foundational step in the characterization of any active pharmaceutical ingredient (API) is the determination of its fundamental physicochemical properties.

| Property | Description | Significance |

| Molecular Formula | C₈H₁₁NO · HCl[1] | Defines the elemental composition. |

| Molecular Weight | 173.64 g/mol [1] | Essential for all gravimetric and molar calculations. |

| Appearance | White to light yellow crystalline powder[1] | A basic quality control parameter. |

| Melting Point | 146.0 to 150.0 °C[1] | An indicator of purity. |

| pKa | Not yet determined | Crucial for predicting solubility at different pH values. The phenolic hydroxyl and the secondary amine will have distinct pKa values. |

Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and is a key factor in the design of dosage forms. The hydrochloride salt is expected to exhibit aqueous solubility, but the extent of this solubility must be quantified across a physiologically and pharmaceutically relevant range of conditions.

Rationale for Solubility Studies

The solubility of this compound will be highly dependent on the pH of the medium due to the ionizable secondary amine and phenolic hydroxyl groups. Determining its solubility profile is essential for:

-

Formulation Development: Selecting appropriate vehicles for liquid formulations.

-

Biopharmaceutical Assessment: Predicting its dissolution and absorption characteristics in the gastrointestinal tract.

-

Process Chemistry: Defining suitable solvent systems for purification and crystallization.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Materials:

-

This compound

-

Purified water (Type I)

-

Phosphate and citrate buffer solutions (pH 2.0, 4.5, 6.8, 7.4)

-

Common organic solvents (e.g., ethanol, methanol, DMSO, propylene glycol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume of each test solvent/buffer to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

pH Measurement: For buffered solutions, measure the pH of the supernatant after the experiment to confirm it has not shifted significantly.

Data Presentation: Illustrative Solubility Profile

The results of the solubility study should be presented in a clear, tabular format.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | ~5.5 (as is) | 25 | Hypothetical Value |

| 0.1 N HCl | 1.2 | 25 | Hypothetical Value |

| Acetate Buffer | 4.5 | 25 | Hypothetical Value |

| Phosphate Buffer | 6.8 | 25 | Hypothetical Value |

| Phosphate Buffer | 7.4 | 37 | Hypothetical Value |

| Ethanol | N/A | 25 | Hypothetical Value |

| DMSO | N/A | 25 | Hypothetical Value |

Workflow for Solubility Determination

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [2][3]

Protocol: Reverse-Phase HPLC Method

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Illustrative):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A time-based linear gradient from low to high percentage of Mobile Phase B to ensure separation of the parent peak from any more polar or less polar degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by acquiring the UV spectrum of the parent compound (e.g., 275 nm). A PDA detector is invaluable for assessing peak purity.

-

Injection Volume: 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants. This is demonstrated by analyzing stressed samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Data Interpretation and Reporting

The data generated from these studies should be compiled into a comprehensive report.

-

Solubility Report: Should clearly state the solubility in mg/mL or M for each solvent system at the specified temperature.

-

Stability Report:

-

Should include chromatograms of the stressed samples, showing the separation of the parent peak from degradation products.

-

A summary table detailing the percentage of parent compound remaining and the percentage of major degradation products formed under each stress condition.

-

Proposed degradation pathways based on the identity of the degradants (which may require further characterization by mass spectrometry).

-

Conclusion

References

-

MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

Royal Society of Chemistry. (2020). Supporting Information. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

-

PubChem. (n.d.). N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. [Link]

-

PubChem. (n.d.). 2-Methylbenzylamine. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. [Link]

-

CP Lab Safety. (n.d.). This compound, 5g, Each. [Link]

-

MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

-

ChemBK. (n.d.). N-Benzylmethylamine. [Link]

-

Wikipedia. (n.d.). Benzylamine. [Link]

- Google Patents. (n.d.). US12024483B2 - Synthesis method of hydroxybenzylamine.

-

PubMed. (2025, May 5). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. [Link]

-

National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

-

PubChem. (n.d.). Methylbenzylamine hydrochloride. [Link]

-

MDPI. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. [Link]

-

PubChem. (n.d.). N-benzylhydroxylamine hydrochloride. [Link]

-

ResearchGate. (2025, October 16). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. [Link]

-

ResearchGate. (2025, October 16). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. [Link]

-

PubChem. (n.d.). N-Methylbenzylamine. [Link]

Sources

Chemical precursors for 2-Hydroxy-N-methylbenzylamine Hydrochloride synthesis

An In-depth Technical Guide to the Chemical Precursors and Synthesis of 2-Hydroxy-N-methylbenzylamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical precursors and synthetic methodology for preparing this compound. The primary focus is on the robust and widely utilized method of reductive amination, starting from salicylaldehyde and methylamine. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

2-Hydroxy-N-methylbenzylamine and its hydrochloride salt are valuable intermediates in organic synthesis. The molecular structure, featuring a hydroxyl group ortho to a methyl-substituted aminomethyl group on a benzene ring, makes it a versatile building block for more complex molecules, including pharmaceutical agents and other specialty chemicals.

The most direct and efficient pathway for its synthesis is the reductive amination of salicylaldehyde with methylamine.[1][2] This two-step, one-pot process is favored for its high yields, operational simplicity, and the ready availability of its core precursors.[3] The strategy involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.[2][4] The final step involves conversion to the hydrochloride salt, which enhances the compound's stability and simplifies its handling and purification.

Core Precursors and Reagents

The selection of appropriate starting materials is paramount for the success of the synthesis. The primary precursors and reagents are detailed below.

| Compound Name | Role | Chemical Structure | Key Considerations |

| Salicylaldehyde | Carbonyl Source | High purity is essential to avoid side reactions. The ortho-hydroxyl group can influence reactivity. | |

| **Methylamine (CH₃NH₂) ** | Amine Source | Typically used as a solution in a solvent like methanol or water due to its gaseous state at room temperature. | |

| Sodium Borohydride (NaBH₄) | Reducing Agent | A common and cost-effective reducing agent. Less selective than other hydrides but effective for this transformation.[3] | |

| Methanol (CH₃OH) | Solvent | An excellent solvent for both the reactants and the intermediate Schiff base. | |

| Hydrochloric Acid (HCl) | Salt Formation | Used to protonate the final amine product, forming the stable and easily isolatable hydrochloride salt.[5] |

The Synthetic Pathway: Mechanism and Rationale

The synthesis proceeds via a well-established reductive amination mechanism.[1] This process can be broken down into two primary stages: imine formation and subsequent reduction.

Stage 1: Acid-Catalyzed Imine Formation

The reaction begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of salicylaldehyde.[6] This forms a carbinolamine intermediate. While this reaction can proceed without a catalyst, it is often accelerated by the presence of a mild acid (e.g., acetic acid), which protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).[7] Subsequent dehydration yields a protonated imine (an iminium ion), which is then deprotonated to form the neutral Schiff base.[6]

The pH must be carefully controlled; if the solution is too acidic, the methylamine nucleophile will be fully protonated and rendered non-reactive.[6][7] A pH around 4-5 is often optimal.

Stage 2: Reduction of the Imine

Once the imine is formed, it is reduced to the secondary amine. Sodium borohydride (NaBH₄) is a suitable reducing agent for this step. It delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N double bond. A subsequent workup with a protic source (like water or the methanol solvent) protonates the resulting nitrogen anion to yield the final amine product, 2-Hydroxy-N-methylbenzylamine.

For syntheses where the starting aldehyde is particularly sensitive to reduction, a milder reagent like sodium cyanoborohydride (NaBH₃CN) can be used, as it selectively reduces the iminium ion over the carbonyl group.[3] However, for this specific synthesis, the greater reactivity of NaBH₄ is generally sufficient and more cost-effective.

Stage 3: Hydrochloride Salt Formation

The free amine is an oil and can be susceptible to air oxidation. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easy to handle, purify by recrystallization, and store. This is achieved by treating a solution of the purified amine with hydrochloric acid.[5]

Overall Synthetic Scheme

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Adherence to all appropriate safety precautions, including the use of personal protective equipment (PPE), is mandatory.

Materials and Equipment

-

Salicylaldehyde (99%)

-

Methylamine (40% solution in methanol)

-

Sodium Borohydride (98%)

-

Methanol (ACS grade)

-

Ethyl Acetate (ACS grade)

-

Hydrochloric Acid (concentrated, 37%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, Büchner funnel.

Step-by-Step Procedure

-

Imine Formation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (e.g., 12.21 g, 100 mmol) in methanol (100 mL).

-

To this stirred solution, add methylamine (e.g., 8.5 g of 40% solution in methanol, ~110 mmol) dropwise at room temperature. A slight exothermic reaction and color change may be observed.

-

Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the Schiff base.[8]

-

-

Reduction:

-

Cool the reaction flask in an ice-water bath to 0-5 °C.

-

Slowly add sodium borohydride (e.g., 4.5 g, 120 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved, and the reaction is exothermic. Ensure adequate ventilation and slow addition to control the temperature.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

-

-

Work-up and Isolation of the Free Amine:

-

Carefully quench the reaction by slowly adding 50 mL of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude 2-Hydroxy-N-methylbenzylamine as a viscous oil.

-

-

Hydrochloride Salt Formation and Purification:

-

Dissolve the crude oil in 100 mL of diethyl ether or ethyl acetate.

-

Prepare a solution of HCl by carefully adding concentrated HCl to cold isopropanol or ether. Dropwise, add this acidic solution to the stirred amine solution until no further precipitation is observed and the solution is acidic to litmus paper.

-

A white solid, the hydrochloride salt, will precipitate. Cool the mixture in an ice bath for 30 minutes to maximize crystallization.

-

Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether.

-

For further purification, recrystallize the solid from a mixture of ethanol and diethyl ether. Dry the purified crystals under vacuum to yield pure this compound.

-

Experimental Workflow Diagram

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. homework.study.com [homework.study.com]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Therapeutic Potential of 2-Hydroxy-N-methylbenzylamine Hydrochloride: A Guide to Future Research

Abstract

The landscape of modern therapeutics is increasingly focused on the development of novel molecules with enhanced efficacy and targeted action. Within this paradigm, 2-Hydroxy-N-methylbenzylamine Hydrochloride emerges as a compound of significant interest. Building upon the established antioxidant and cytoprotective properties of its parent compound, 2-hydroxybenzylamine (2-HOBA), the introduction of an N-methyl group presents a strategic modification to potentially enhance its pharmacokinetic profile and biological activity.[1][2] This technical guide provides a comprehensive overview of the prospective research avenues for this compound, offering a scientifically grounded framework for its exploration in medicinal chemistry, pharmacology, and drug development. We will delve into a proposed synthetic route, outline key areas of therapeutic investigation, and provide detailed experimental protocols to empower researchers in unlocking the full potential of this promising molecule.

Introduction: The Rationale for N-Methylation

2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, has garnered considerable attention for its potent scavenging of reactive carbonyl species, thereby mitigating oxidative stress and inflammation.[3][4] Its therapeutic potential has been explored in a range of preclinical models for conditions including neurodegenerative diseases, atherosclerosis, and hypertension.[4][5][6] However, the translation of promising preclinical candidates into clinically effective drugs often hinges on optimizing their physicochemical and pharmacokinetic properties.

The strategic addition of a methyl group to the amine nitrogen (N-methylation) of 2-hydroxybenzylamine to form 2-Hydroxy-N-methylbenzylamine is a well-established medicinal chemistry strategy to modulate a molecule's characteristics.[1][2] N-methylation can influence several key parameters:

-